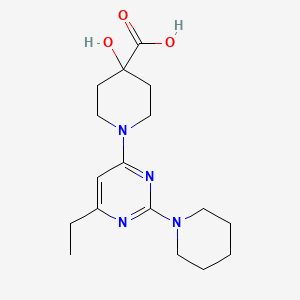![molecular formula C13H16N6O B5409773 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole](/img/structure/B5409773.png)
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole, also known as ETI, is a synthetic compound that has been studied for its potential use in scientific research. ETI belongs to the class of tetrazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole involves the binding of the compound to the bromodomain of p300/CBP. This binding prevents the interaction between p300/CBP and HIF-1α, which is necessary for the activation of HIF-1α. The inhibition of this interaction by this compound results in the downregulation of HIF-1α target genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the interaction between p300/CBP and HIF-1α, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce tumor angiogenesis and increase the sensitivity of cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole in lab experiments is its specificity for the bromodomain of p300/CBP. This specificity allows for the selective inhibition of the interaction between p300/CBP and HIF-1α, without affecting other cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole. One direction is the development of more potent and selective inhibitors of the interaction between p300/CBP and HIF-1α. Another direction is the investigation of the potential use of this compound in combination with chemotherapy or other cancer treatments. Additionally, the study of the effects of this compound on other cellular processes could provide insight into its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole involves the reaction of 2-(5-ethyl-2-furyl)-1H-imidazole with 3-bromopropylazide in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain pure this compound. The yield of the synthesis method is reported to be around 50%.
Scientific Research Applications
5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole has been studied for its potential use in scientific research as a modulator of protein-protein interactions. Specifically, this compound has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction is essential for the activation of HIF-1α, which plays a critical role in the regulation of oxygen homeostasis and angiogenesis. Inhibition of this interaction by this compound has been shown to reduce the expression of HIF-1α target genes, which could have implications for the treatment of cancer and other diseases.
properties
IUPAC Name |
5-[3-[2-(5-ethylfuran-2-yl)imidazol-1-yl]propyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-2-10-5-6-11(20-10)13-14-7-9-19(13)8-3-4-12-15-17-18-16-12/h5-7,9H,2-4,8H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHZSOUJVIBFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2=NC=CN2CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5409695.png)
![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![N-isopropyl-3-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5409710.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)



![3-(ethylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409748.png)

![ethyl 5-(2-furyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-furoate hydrochloride](/img/structure/B5409777.png)